molecular formula C5H9NO2 B13512115 (2R)-morpholine-2-carbaldehyde

(2R)-morpholine-2-carbaldehyde

Cat. No.: B13512115
M. Wt: 115.13 g/mol
InChI Key: CADBWPMBEYCJFU-RXMQYKEDSA-N
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Description

(2R)-morpholine-2-carbaldehyde: is an organic compound with a morpholine ring structure substituted with an aldehyde group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (2R)-morpholine-2-carbaldehyde involves the reductive amination of glyoxal with morpholine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation of (2R)-morpholine-2-methanol: Another method involves the oxidation of (2R)-morpholine-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Structural Features and Reactivity

(2R)-Morpholine-2-carbaldehyde (CAS No.: 1190931-41-9) is a chiral aldehyde with a formyl group at the second carbon of a morpholine ring. Its reactivity stems from the electrophilic carbonyl group, enabling nucleophilic addition, radical-mediated transformations, and applications in organocatalysis. The stereochemistry at the second carbon significantly influences its biological activity and reaction pathways .

Nucleophilic Addition

The carbonyl group undergoes classic nucleophilic addition, forming tetrahedral intermediates. Factors like solvent, temperature, and steric effects (e.g., morpholine ring) influence efficiency .

Radical-Mediated Transformations

Decarboxylative Giese-type reactions introduce alkyl groups at the 2-position. Diastereoselectivity arises from stereoelectronic effects (e.g., anomeric assistance) and steric factors .

Example:
Axial vs. equatorial carboxylate groups in intermediates 15′ and 15″ influence reaction rates and yields .

Renin Inhibition

This compound derivatives act as direct renin inhibitors (DRIs) for hypertension treatment. Key interactions include:

  • Hydrogen bonding with Ser76 and Thr77 in renin’s catalytic site .

  • Novel binding modes targeting the closed flap region .

Example:
Compound 26 , a 2-carbamoyl morpholine derivative, exhibits potent renin inhibition (IC₅₀ < 100 nM) and oral efficacy in mice .

Property Value Reference
Molecular Weight<500 g/mol
BEI (Binding Efficiency Index)~16.6

Research Findings and Trends

  • Diastereoconvergence : Radical reactions yield single diastereomers regardless of starting stereoisomers .

  • Catalytic Efficiency : Morpholine-based organocatalysts achieve quantitative conversion with minimal catalyst loading (1 mol%) .

  • Pharmacokinetic Optimization : Nonpeptidomimetic scaffolds improve oral bioavailability for DRIs .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-morpholine-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.

Medicine:

    Drug Development: this compound is explored as a building block in the development of new therapeutic agents, including antiviral and anticancer drugs.

Industry:

    Chemical Manufacturing: The compound is used in the production of various industrial chemicals, including solvents and catalysts.

Mechanism of Action

Molecular Targets and Pathways: (2R)-morpholine-2-carbaldehyde exerts its effects primarily through interactions with aldehyde dehydrogenases and other enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with enzyme active sites, inhibiting their activity and affecting metabolic processes.

Comparison with Similar Compounds

    (2S)-morpholine-2-carbaldehyde: The enantiomer of (2R)-morpholine-2-carbaldehyde, differing in the spatial arrangement of atoms around the chiral center.

    Morpholine-4-carbaldehyde: A compound with the aldehyde group at the fourth position of the morpholine ring.

    N-methylmorpholine-2-carbaldehyde: A derivative with a methyl group substituted at the nitrogen atom of the morpholine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This stereochemistry can influence the compound’s interactions with enzymes and other molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-morpholine-2-carbaldehyde

InChI

InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1

InChI Key

CADBWPMBEYCJFU-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@H](CN1)C=O

Canonical SMILES

C1COC(CN1)C=O

Origin of Product

United States

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